molecular formula C15H11ClF3NO2 B5703199 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

Cat. No. B5703199
M. Wt: 329.70 g/mol
InChI Key: PGQQJSYHWHVWSX-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide is a chemical compound that has been studied for its potential use in various applications. It is a small molecule activator of HAT and is useful for altering chromatin acetylation directly . It might serve as a therapeutic agent for treating the complications of cognitive dysfunction including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .


Synthesis Analysis

In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Another study mentioned that compounds will be synthesized by chlorination of pyridine acid derivative which further coupled with amine and form amide .


Molecular Structure Analysis

The molecular structure of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide can be analyzed using various spectroscopic methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide has been associated with a range of pharmacological activities. This compound could be explored for its potential use in drug development, particularly for diseases where modulation of protein activity is required. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it a valuable feature in drug design .

Agrochemical Applications

Compounds with a trifluoromethyl group have found significant use in the agrochemical industry. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide could serve as an intermediate in the synthesis of pesticides or herbicides. Its structural motif is common in active ingredients that protect crops from pests and diseases .

Analgesic Research

Research into analgesic drugs often involves the synthesis of new compounds that can interact with biological pathways responsible for pain perception. The compound may have potential as an analgesic due to its structural similarity to other known pain modulators .

Safety and Hazards

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide, also known as CTB, is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . This protein plays a crucial role in regulating gene expression through chromatin remodeling.

Mode of Action

CTB acts as a small molecule activator of HAT . By binding to the p300/EP300/E1A protein, it enhances the protein’s HAT activity, leading to increased acetylation of histones. This acetylation alters the structure of chromatin, the material that makes up chromosomes, making the DNA more accessible for transcription and ultimately leading to changes in gene expression .

Biochemical Pathways

The activation of HAT by CTB affects the chromatin remodeling pathway . Chromatin remodeling is a key mechanism in the regulation of gene expression. By altering the acetylation status of histones, CTB can influence the compactness of the chromatin structure, thereby controlling the accessibility of the DNA for transcription machinery and influencing gene expression .

Pharmacokinetics

The compound is known to be soluble in dmso , which suggests it may have good bioavailability

Result of Action

The activation of HAT and the subsequent alteration of chromatin structure by CTB can lead to changes in gene expression . This can have various effects at the molecular and cellular level, depending on the specific genes that are affected. For example, it might serve as a therapeutic agent for treating complications of cognitive dysfunction including neuropsychiatric, neurodevelopmental, and neurodegenerative diseases .

properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO2/c1-22-13-5-3-2-4-10(13)14(21)20-9-6-7-12(16)11(8-9)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQJSYHWHVWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide

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